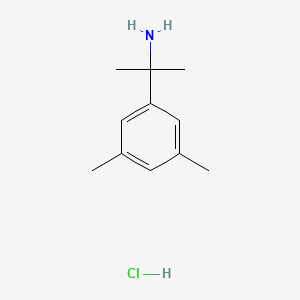![molecular formula C9H8ClN3 B15329694 3-Chloro-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15329694.png)
3-Chloro-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as inhibitors of various kinases. The unique structure of this compound, which includes a chloro substituent and a cyclopropyl group, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine-2-carbaldehyde with cyclopropylhydrazine under acidic conditions to form the pyrazole ring, followed by cyclization to form the pyrazolopyridine core . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: Further cyclization can occur to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation can produce N-oxides .
Scientific Research Applications
3-Chloro-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of kinases, which are enzymes involved in various signaling pathways related to cancer and other diseases.
Biological Studies: Used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: Employed as a tool compound to study the biological functions of kinases and other proteins.
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as kinases. It binds to the ATP-binding site of kinases, inhibiting their activity and thereby disrupting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: The parent compound without the chloro and cyclopropyl substituents.
3-Chloro-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the cyclopropyl group.
5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the chloro substituent.
Uniqueness
3-Chloro-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both the chloro and cyclopropyl groups, which contribute to its distinct chemical properties and biological activities. These substituents can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry research .
Properties
Molecular Formula |
C9H8ClN3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
3-chloro-5-cyclopropyl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C9H8ClN3/c10-8-7-3-6(5-1-2-5)4-11-9(7)13-12-8/h3-5H,1-2H2,(H,11,12,13) |
InChI Key |
LBOROUJRFZHRDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(NN=C3N=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



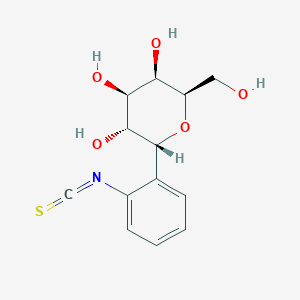
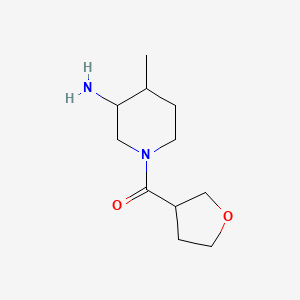
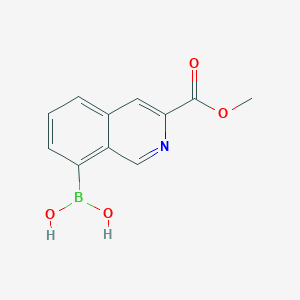
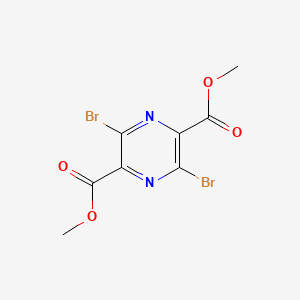
![Benzothiazole, 6-[(trifluoromethyl)thio]-](/img/structure/B15329631.png)
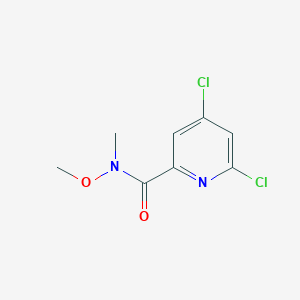
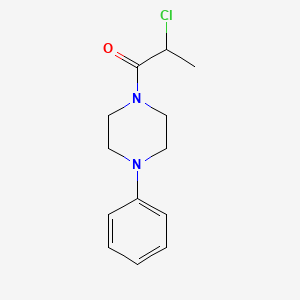
![4-[5-(piperazin-1-yl)-1H-pyrazol-3-yl]benzonitrile](/img/structure/B15329664.png)
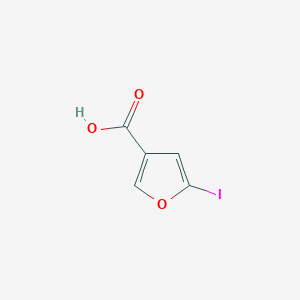
![2-Chloro-7-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15329684.png)
![2-Iodo-5,6-dimethylbenzo[d]thiazole](/img/structure/B15329687.png)

